Heparin is primarily extracted from animal tissues. The traditional sources include:
The extraction process involves several steps including tissue collection, enzymatic digestion, and purification to isolate the heparin from other compounds present in the tissues .
Heparin can be classified based on its molecular weight:
The synthesis of heparin can be approached through various methods:
The extraction process typically includes:
Heparin consists of repeating disaccharide units composed of:
The structure features extensive sulfation at various positions, contributing to its negative charge and biological activity.
The average molecular weight of heparin varies but typically ranges from 5,000 to 30,000 Daltons depending on the source and processing method. The degree of sulfation can also vary significantly, influencing its anticoagulant properties .
Heparin undergoes several chemical reactions that are crucial for its biological function:
The reactions involved in the synthesis often require precise control over conditions such as pH and temperature to ensure optimal yields and desired structural characteristics .
Heparin exerts its anticoagulant effects primarily through its interaction with antithrombin III. The binding process involves:
Data indicates that low molecular weight heparins have a more selective inhibition profile compared to unfractionated heparin, which affects both thrombin and factor Xa .
Relevant data indicates that heparin's stability can be affected by factors such as light exposure and pH changes during storage .
Heparin has numerous scientific and medical applications:
Heparin sodium salt is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units linked by α(1→4) glycosidic bonds. Each disaccharide unit consists of:
The backbone alternates between uronic acid and glucosamine residues, forming a linear, anionic polysaccharide chain. The iduronic acid residues confer conformational flexibility due to their unique ^1C4 chair-to-^2S0 skew-boat transitions, enabling adaptive binding to proteins [6] [9].
Table 1: Monosaccharide Units in Heparin Sodium Salt
Residue Type | Specific Monosaccharides | Glycosidic Linkages |
---|---|---|
Uronic Acid | β-D-Glucuronic Acid (GlcA), α-L-Iduronic Acid (IdoA) | α(1→4) |
Amino Sugar | N-Acetyl-D-Glucosamine (GlcNAc), N-Sulfo-D-Glucosamine (GlcNS) | β(1→4) |
Sulfation is the defining structural feature of heparin sodium salt, contributing to its high negative charge density and biological activity:
The average sulfate groups per disaccharide unit range from 2.0 to 2.8, significantly higher than heparan sulfate (0.2–1.0 per disaccharide) [9]. This extensive sulfation is achieved through post-polymerization modifications involving sulfotransferases.
Table 2: Sulfation Modifications in Heparin Sodium Salt
Sulfation Type | Location | Frequency | Functional Significance |
---|---|---|---|
N-Sulfate | Glucosamine C2 | >85% of units | Charge density enhancement |
2-O-Sulfate | Iduronic Acid C2 | 40-85% of IdoA units | Conformational flexibility |
6-O-Sulfate | Glucosamine C6 | 70-90% of GlcNS units | Protein binding affinity |
3-O-Sulfate | Glucosamine C3 | <10% of GlcNS units | Antithrombin III specificity |
Heparin sodium salt exhibits inherent heterogeneity due to:
Size-exclusion chromatography paired with triple-detector arrays (SEC-TDA) reveals multimodal molecular weight distributions, distinguishing it from low-molecular-weight heparins (e.g., dalteparin, M_w ~5 kDa) [9].
Table 3: Molecular Weight Distribution of Heparin Sodium Salt
Parameter | Value | Methodology |
---|---|---|
Weight-Average M_w (kDa) | 18–19 | SEC-TDA |
Number-Average M_n (kDa) | 14–15 | SEC-TDA |
Polydispersity Index (Mw/Mn) | 1.2–1.3 | SEC-TDA |
Dominant Chain Length | 50–70 disaccharides | HP-SEC |
Solubility Profile:
Stability Characteristics:
While both heparin and heparan sulfate (HS) are glycosaminoglycans, key structural differences dictate their functional divergence:
Structural Differences:
Solution Conformation:
Functional Implications:
Table 4: Structural Comparison of Heparin vs. Heparan Sulfate
Property | Heparin Sodium Salt | Heparan Sulfate (HS) |
---|---|---|
Sulfates/Disaccharide | 2.0–2.8 | 0.2–1.0 |
Iduronic Acid Content | 70–90% | 30–50% |
GlcNS3S Motifs | Present (~10% of GlcNS) | Rare (<1%) |
Solution Conformation | Compact helix (R_G: 1.5 nm) | Bent, flexible chain (R_G: 2.8 nm) |
Protein Binding | Selective (coagulation factors) | Promiscuous (growth factors, adhesion molecules) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7